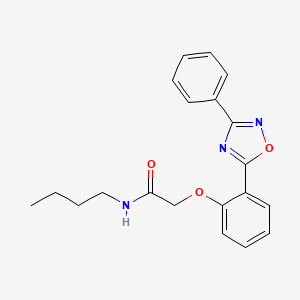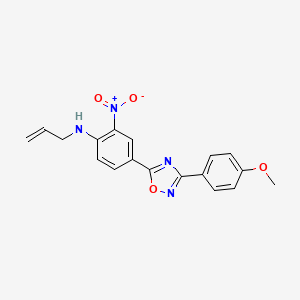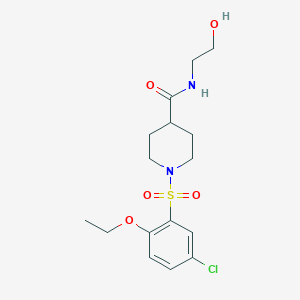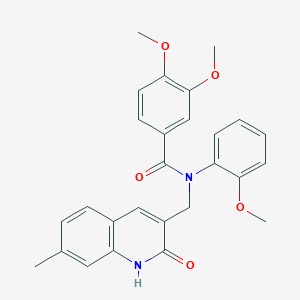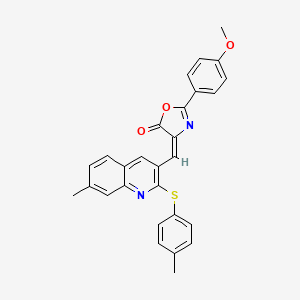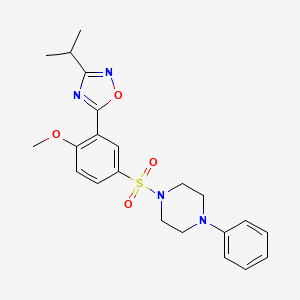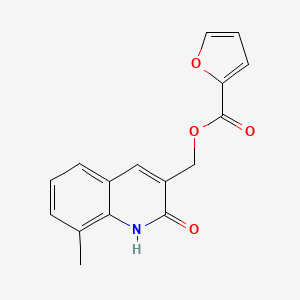
(2-hydroxy-8-methylquinolin-3-yl)methyl furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-hydroxy-8-methylquinolin-3-yl)methyl furan-2-carboxylate” is a complex organic compound that contains a quinoline ring and a furan ring. The quinoline ring is substituted with a hydroxy group at the 2nd position and a methyl group at the 8th position. The furan ring is attached to the quinoline ring through a methylene bridge and is substituted with a carboxylate group .
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups and rings . The quinoline ring is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring . The furan ring is a five-membered aromatic ring containing four carbon atoms and one oxygen atom .Chemical Reactions Analysis
Quinoline derivatives, including “this compound”, can undergo a variety of chemical reactions . These include reactions with various reagents to form new bonds, functionalize the quinoline ring, or create fused ring systems .Mécanisme D'action
The mechanism of action of HMFC is not fully understood. However, it has been found to interact with several biological molecules, including proteins and nucleic acids. HMFC has been found to bind to the DNA of cells, and it has been used to study DNA-protein interactions.
Biochemical and Physiological Effects:
HMFC has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, and it has been used to study enzyme kinetics. HMFC has also been found to have antioxidant properties, and it has been used to study oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using HMFC in lab experiments include its high purity and its ability to interact with biological molecules. However, one limitation of using HMFC is its relatively high cost compared to other compounds. Additionally, HMFC may not be suitable for certain experiments due to its specific chemical properties.
Orientations Futures
There are several future directions for the use of HMFC in scientific research. One potential application is the development of new drugs that target inflammation. HMFC may also be used to study the binding of proteins and nucleic acids in more detail. Additionally, HMFC may be used to study the effects of oxidative stress on cells and to develop new antioxidants. Overall, HMFC is a versatile compound that has several potential applications in scientific research.
Méthodes De Synthèse
The synthesis of HMFC has been achieved using several methods, including the reaction of 8-methylquinoline-2-carbaldehyde with furan-2-carboxylic acid in the presence of a catalyst. Another method involves the reaction of 2-amino-8-methylquinoline with furan-2-carboxylic acid in the presence of a coupling reagent. These methods have been found to yield high purity HMFC.
Applications De Recherche Scientifique
HMFC has been used in several scientific research studies, including the development of new drugs and the study of biological processes. HMFC has been found to have anti-inflammatory properties, and it has been used to develop drugs that target inflammation. HMFC has also been used as a fluorescent probe to study the binding of proteins and nucleic acids.
Propriétés
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-10-4-2-5-11-8-12(15(18)17-14(10)11)9-21-16(19)13-6-3-7-20-13/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOHHTVBWPDBEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

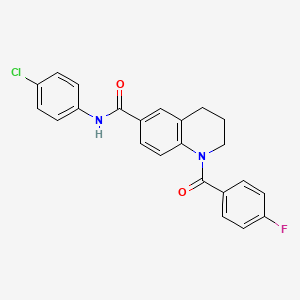
![2-bromo-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696872.png)
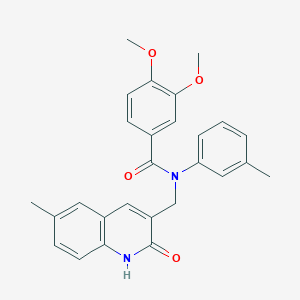

![N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B7696903.png)
